molecular formula C23H16N2O6S2 B7727318 [(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid

[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid

Cat. No.: B7727318
M. Wt: 480.5 g/mol
InChI Key: REYBWBRZKCXMLY-XDHOZWIPSA-N
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Description

[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid is a useful research compound. Its molecular formula is C23H16N2O6S2 and its molecular weight is 480.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound (5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid is a thiazolidinone derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O6S2C_{19}H_{16}N_{2}O_{6}S_{2}, with a molecular weight of 432.5 g/mol. Its IUPAC name is 2-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid . The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H16N2O6S2C_{19}H_{16}N_{2}O_{6}S_{2}
Molecular Weight432.5 g/mol
IUPAC Name2-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
InChI KeyBSNTVMXKBADNQE-CXUHLZMHSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for microbial growth and inflammation.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, impacting cell proliferation and apoptosis.
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Thiazolidinone derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial strains. In studies comparing it to standard antibiotics like ampicillin, it exhibited superior antibacterial potency against Gram-positive and Gram-negative bacteria as well as antifungal activity against several fungal species .

Anti-inflammatory Effects

Research indicates that compounds similar to (5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid possess anti-inflammatory properties. These effects are achieved through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Potential

The anticancer activity of this compound has been evaluated in various cancer cell lines. It has shown cytotoxic effects comparable to established chemotherapeutic agents, inducing apoptosis in leukemia cells and other cancer types . The structure's unique functional groups enhance its ability to target cancerous cells selectively.

Case Studies

Several studies have highlighted the efficacy of thiazolidinone derivatives:

  • Antimicrobial Study : A study tested a range of thiazolidinone compounds against resistant bacterial strains, finding that some derivatives exhibited higher activity than traditional antibiotics .
  • Cytotoxicity Assessment : Research on a related thiazolidinone showed significant cytotoxicity against human leukemia cells, suggesting that modifications in the structure can enhance therapeutic potential .

Properties

IUPAC Name

2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6S2/c1-13-7-9-16(17(11-13)25(29)30)18-10-8-15(31-18)12-19-21(26)24(23(32)33-19)20(22(27)28)14-5-3-2-4-6-14/h2-12,20H,1H3,(H,27,28)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYBWBRZKCXMLY-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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